REACTION_SMILES
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[CH2:22]1[CH2:23][O:24][CH2:25][CH2:26][NH:27]1.[Cl:1][c:2]1[cH:3][c:4]([CH:5]=[O:6])[cH:7][cH:8][c:9]1[Cl:10].[Na:28][C:29]#[N:30].[O:31]1[CH2:32][CH2:33][CH2:34][CH2:35]1.[c:11]1([CH3:12])[cH:13][cH:14][c:15]([S:16]([OH:17])(=[O:18])=[O:19])[cH:20][cH:21]1>>[Cl:1][c:2]1[cH:3][c:4]([CH:5]([N:27]2[CH2:22][CH2:23][O:24][CH2:25][CH2:26]2)[C:29]#[N:30])[cH:7][cH:8][c:9]1[Cl:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(Cl)c(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#C[Na]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)O)cc1
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Name
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Type
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product
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Smiles
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N#CC(c1ccc(Cl)c(Cl)c1)N1CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |